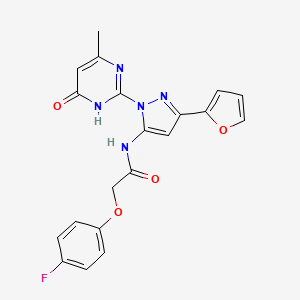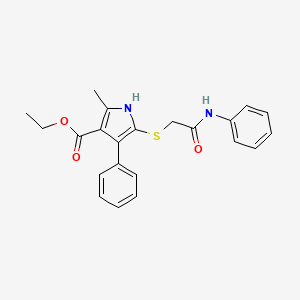
3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic properties as demonstrated in studies with db/db mouse models and Zucker rats . Thiazolidinediones are also recognized for their potential in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis . The presence of a 3-fluoro-4-methylphenyl group suggests potential for increased potency and specificity in biological activity.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves multicomponent reactions, as seen in the creation of thiazolidinedione–triazole hybrids using a one-pot reaction with piperidine as a catalyst . Similarly, the synthesis of 5-arylidenethiazolidinones has been reported using piperidine in a three-component reaction, yielding high-purity compounds in a single step . These methods suggest that the synthesis of the compound could also be achieved through a similar multicomponent reaction involving piperidine, potentially with the addition of a fluorinated aryl group to introduce the 3-fluoro-4-methylphenyl moiety.
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives is crucial for their biological activity. The presence of substituents on the thiazolidinedione core can significantly affect the compound's potency and selectivity . The 3-fluoro-4-methylphenyl group in the compound of interest is likely to influence its binding affinity to biological targets, as halogen substitution has been associated with increased potency . Additionally, the spatial structure of similar compounds has been elucidated using NMR data, which could be applied to determine the stereochemistry of the compound .
Chemical Reactions Analysis
Thiazolidinedione derivatives can undergo various chemical reactions, including alkylation and cyclocondensation, to yield a range of biologically active compounds . The fluorine atom in the compound could enhance its reactivity, allowing for selective modifications that could further optimize its biological activity. The reactivity of the piperidine moiety could also be exploited in reactions to introduce additional functional groups or to form spiro compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorinated aryl group could affect these properties, potentially improving the compound's pharmacokinetic profile . The use of green media like PEG-400 in the synthesis of thiazolidinedione derivatives suggests that the compound could also be synthesized in an environmentally friendly manner .
科学的研究の応用
Antimicrobial Activity
Thiazolidine-2,4-diones and derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from thiazolidine-2,4-dione demonstrated good activity against gram-positive bacteria and excellent antifungal activity against Aspergillus niger and A. flavus, with certain derivatives showing more than 60% inhibition compared to commercial antifungal agents (Prakash et al., 2011). This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
The introduction of certain substituents into the thiazolidine-2,4-dione scaffold has been shown to confer anticancer activity. N-substituted indole derivatives containing the thiazolidine-2,4-dione moiety were evaluated for their activity against the MCF-7 human breast cancer cell line, indicating the importance of these structures in designing novel anticancer agents (Kumar & Sharma, 2022).
Antifungal and Antibacterial Agents
New pyrazolyl-2, 4-thiazolidinediones have been synthesized and tested for their antibacterial and antifungal properties, showing remarkable antifungal activity and effectiveness against Gram-positive bacteria. This highlights their potential as leads in the development of new antimicrobial drugs (Aneja et al., 2011).
Hypoglycemic Activity
Thiazolidine-2,4-diones are known for their role in the treatment of type 2 diabetes, acting as peroxisome proliferator-activated receptor (PPAR) gamma agonists. They have been shown to lower blood glucose levels, suggesting their utility in managing diabetes and related metabolic disorders (Kim et al., 2004).
Drug Solubility and Delivery
Investigations into the solubility and partitioning processes of novel antifungal compounds, including thiazolidine derivatives, provide insights into their pharmacokinetic properties and potential as drug candidates. Studies on solubility thermodynamics and partitioning in biologically relevant solvents help in understanding the drug delivery mechanisms of these compounds (Volkova et al., 2020).
特性
IUPAC Name |
3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-12-2-3-13(10-15(12)19)4-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2-3,10,14H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBEYWWWBMSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)

![Benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2564759.png)
![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)
![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)




![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)

![Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2564779.png)